Cas no 2309553-26-0 (N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide)

N-(2H-1,3-Benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide is a structurally complex carboxamide derivative featuring a benzodioxole and tetrahydrofuran (oxolane) moiety. Its unique molecular architecture, combining an azetidine carboxamide core with heterocyclic substituents, suggests potential utility in medicinal chemistry and pharmaceutical research. The presence of the benzodioxole group may confer enhanced metabolic stability, while the oxolane and azetidine functionalities could contribute to improved solubility and binding affinity. This compound is of interest for applications in drug discovery, particularly in the development of CNS-targeting agents or enzyme modulators, given its pharmacophore-rich design. Its synthetic versatility also makes it a valuable intermediate for further derivatization.
N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide structure
2309553-26-0 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide
CAS番号:2309553-26-0
MF:C17H22N2O5
メガワット:334.366984844208
CID:5338642

N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide
    • N-(1,3-benzodioxol-5-ylmethyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
    • N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide
    • インチ: 1S/C17H22N2O5/c20-17(18-6-12-1-2-15-16(5-12)24-11-23-15)19-7-14(8-19)22-10-13-3-4-21-9-13/h1-2,5,13-14H,3-4,6-11H2,(H,18,20)
    • InChIKey: JVHSPZBKEIGLQV-UHFFFAOYSA-N
    • ほほえんだ: O(CC1COCC1)C1CN(C(NCC2=CC=C3C(=C2)OCO3)=O)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 443
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 69.3

N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6561-2169-2mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
2mg
$59.0 2023-09-08
Life Chemicals
F6561-2169-100mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
100mg
$248.0 2023-09-08
Life Chemicals
F6561-2169-30mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
30mg
$119.0 2023-09-08
Life Chemicals
F6561-2169-2μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-2169-5μmol
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6561-2169-10mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
10mg
$79.0 2023-09-08
Life Chemicals
F6561-2169-5mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
5mg
$69.0 2023-09-08
Life Chemicals
F6561-2169-20mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
20mg
$99.0 2023-09-08
Life Chemicals
F6561-2169-40mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
40mg
$140.0 2023-09-08
Life Chemicals
F6561-2169-4mg
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide
2309553-26-0
4mg
$66.0 2023-09-08

N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamideに関する追加情報

Comprehensive Overview of N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide (CAS No. 2309553-26-0)

N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide, with the CAS number 2309553-26-0, is a novel synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound features a unique molecular structure combining a benzodioxole moiety with an azetidine ring, linked via a carboxamide group. Such structural characteristics make it a promising candidate for various pharmaceutical applications, particularly in the development of central nervous system (CNS) therapeutics and enzyme modulation.

The compound's benzodioxole component is known for its presence in several bioactive molecules, contributing to enhanced blood-brain barrier (BBB) penetration and receptor binding affinity. Meanwhile, the azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its role in improving metabolic stability and drug-like properties. The incorporation of an oxolane (tetrahydrofuran) fragment further enhances the compound's solubility and conformational flexibility, which are critical for optimizing pharmacokinetic profiles.

Recent studies highlight the growing interest in N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide as a potential neuroprotective agent. With the rising prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's, researchers are actively exploring compounds that can modulate neuroinflammation and oxidative stress pathways. This compound's structural features align with these therapeutic goals, making it a subject of ongoing preclinical investigations.

In addition to its CNS applications, CAS 2309553-26-0 is also being studied for its potential in cancer therapy. The azetidine-carboxamide scaffold has shown promise in targeting protein-protein interactions (PPIs) and kinase inhibition, which are pivotal in tumor growth suppression. Its ability to act as a small-molecule modulator positions it as a versatile tool in precision medicine.

From a synthetic chemistry perspective, the preparation of N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide involves multi-step organic transformations, including amide coupling and etherification reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high purity and structural verification. These methodologies are critical for meeting the stringent requirements of pharmaceutical development.

The compound's molecular weight and logP value suggest favorable drug-likeness, as predicted by Lipinski's Rule of Five. This has spurred interest among pharmaceutical companies and academic researchers alike, who are keen to explore its structure-activity relationships (SAR) and therapeutic potential. Furthermore, its compatibility with computational drug design tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, accelerates its development pipeline.

Environmental and sustainability considerations are also integral to the discussion around CAS 2309553-26-0. The pharmaceutical industry is increasingly adopting green chemistry principles to minimize waste and reduce the ecological footprint of synthetic processes. Researchers are optimizing the synthesis of this compound to align with green solvent alternatives and catalytic methods, addressing the global demand for eco-friendly drug production.

In summary, N-(2H-1,3-benzodioxol-5-yl)methyl-3-(oxolan-3-yl)methoxyazetidine-1-carboxamide (2309553-26-0) represents a cutting-edge compound with multifaceted applications in drug discovery and biomedical research. Its unique structural attributes, combined with its potential in addressing unmet medical needs, position it as a compelling subject for future scientific exploration. As research progresses, this compound may pave the way for innovative therapies in neurology, oncology, and beyond.

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